Cas no 2034499-79-9 (4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- 4-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
- 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
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- Inchi: 1S/C17H21N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3
- InChI Key: RIDAHIGZDKABJB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C)C=1)(N1CCCC(C1)OC1C=CN=CN=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 508
- XLogP3: 2.6
- Topological Polar Surface Area: 80.8
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6480-5666-2μmol |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-5μmol |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-10μmol |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-20μmol |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-1mg |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-2mg |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-3mg |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-4mg |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-5mg |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6480-5666-10mg |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine |
2034499-79-9 | 10mg |
$79.0 | 2023-09-08 |
4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
Introduction to Compound with CAS No. 2034499-79-9 and Product Name: 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
The compound with the CAS number 2034499-79-9 and the product name 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a pyrimidine core, combined with a piperidine moiety and a 3,4-dimethylbenzenesulfonyl substituent, endows it with distinct chemical characteristics that make it a promising candidate for further investigation.
Recent research in the area of bioactive molecules has highlighted the importance of heterocyclic compounds in drug design. Pyrimidine derivatives, in particular, have been extensively studied for their role in various biological processes. The compound in question, 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine, is no exception. Its molecular structure suggests potential interactions with biological targets, making it a valuable scaffold for developing new therapeutic agents.
The 3,4-dimethylbenzenesulfonyl group is a key feature of this compound, contributing to its overall reactivity and binding affinity. This moiety has been shown to enhance the pharmacological properties of several drug candidates by improving solubility and metabolic stability. Additionally, the piperidine ring introduces flexibility to the molecule, allowing for optimal binding to biological targets. These structural elements collectively contribute to the compound's potential as a lead compound in drug discovery.
In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving treatment outcomes. The pyrimidine-piperidine hybrid structure of this compound offers a unique platform for designing molecules with enhanced efficacy and reduced side effects. Recent studies have demonstrated that such hybrids can exhibit potent activity against various diseases, including cancer and infectious disorders.
One of the most exciting aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have been widely investigated for their antitumor properties, and modifications to their structure can significantly alter their biological activity. The presence of the 3,4-dimethylbenzenesulfonyl group may enhance the compound's ability to inhibit key enzymes involved in cancer cell proliferation. Furthermore, the piperidine moiety could improve its ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system tumors.
Another area where this compound shows promise is in the treatment of infectious diseases. The structural features of 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine suggest that it could interact with bacterial enzymes or viral proteins, potentially leading to new antiviral or antibacterial agents. Current research in this field is focused on identifying molecules that can disrupt essential pathways in pathogens without harming host cells. This compound's unique chemical profile makes it an attractive candidate for further exploration.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. The use of these methods not only improves the synthetic route but also enhances scalability for potential industrial applications.
In conclusion, the compound with CAS number 2034499-79-9 and product name 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in oncology and infectious disease treatment make it a valuable candidate for further investigation. Continued research into this molecule will likely yield novel therapeutic agents with improved efficacy and reduced side effects.
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